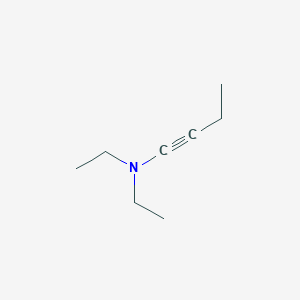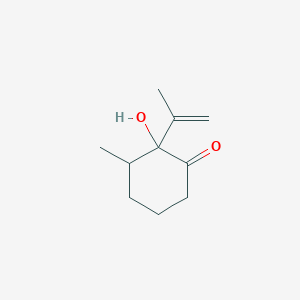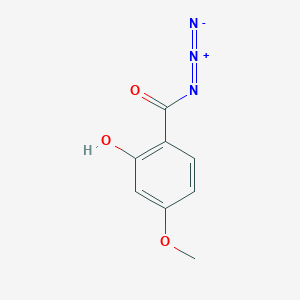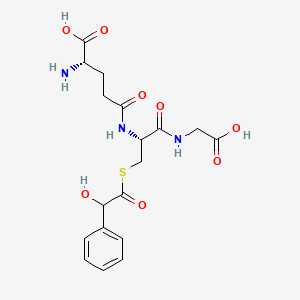
S-Mandelylglutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Mandelylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the conjugation of glutathione with mandelic acid, a type of alpha-hydroxy acid. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Mandelylglutathione can be synthesized through enzymatic reactions involving the enzyme glyoxalase I. The synthesis typically involves the reaction of phenylglyoxal with reduced glutathione. The reaction is carried out in an aqueous medium, and the product is purified using ion exchange chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial purposes. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-Mandelylglutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in glutathione can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The hydroxyl group in the mandelic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the thiol form of glutathione.
Substitution: Formation of various substituted mandelylglutathione derivatives.
Wissenschaftliche Forschungsanwendungen
S-Mandelylglutathione has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of glutathione derivatives.
Biology: Investigated for its role in cellular detoxification processes.
Medicine: Explored for its potential antioxidant and anti-inflammatory properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of S-Mandelylglutathione involves its interaction with cellular thiol-disulfide exchange systems. The compound can modulate the redox state of cells by participating in oxidation-reduction reactions. It targets various molecular pathways involved in oxidative stress and detoxification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Lactoylglutathione: Formed from methylglyoxal and glutathione.
S-Glycolylglutathione: Formed from glyoxal and glutathione.
S-Glyceroylglutathione: Formed from hydroxypyruvaldehyde and glutathione.
Uniqueness
S-Mandelylglutathione is unique due to the presence of the mandelic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing targeted therapeutic agents.
Eigenschaften
CAS-Nummer |
50409-83-1 |
|---|---|
Molekularformel |
C18H23N3O8S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-2-phenylacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O8S/c19-11(17(27)28)6-7-13(22)21-12(16(26)20-8-14(23)24)9-30-18(29)15(25)10-4-2-1-3-5-10/h1-5,11-12,15,25H,6-9,19H2,(H,20,26)(H,21,22)(H,23,24)(H,27,28)/t11-,12-,15?/m0/s1 |
InChI-Schlüssel |
YUKXYNWSJMQEBV-GYZKLXCISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


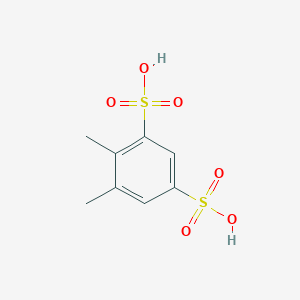
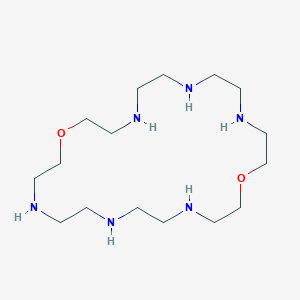
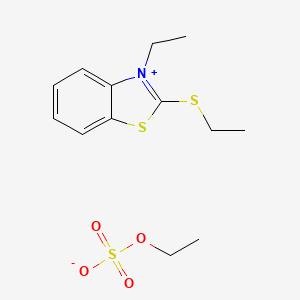
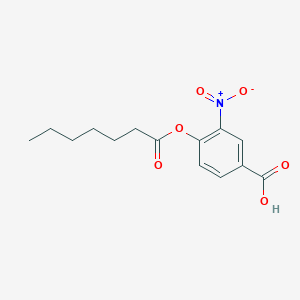
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
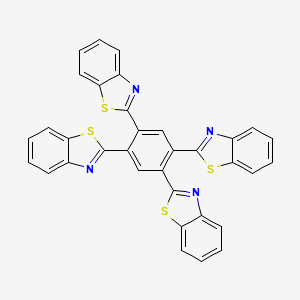
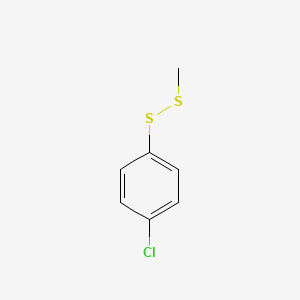
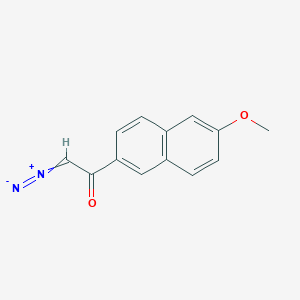
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
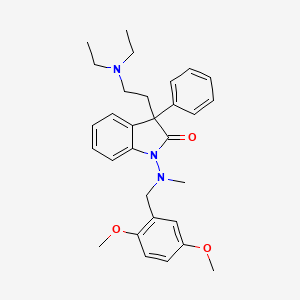
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
